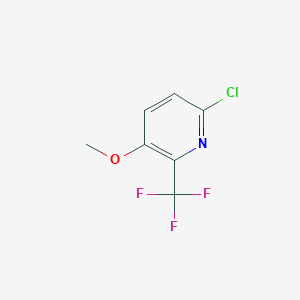

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-chloro-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXGDJJICNCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into a pyridine ring, followed by chlorination and methoxylation. One common method includes the following steps:

Trifluoromethylation: Starting with 2-chloropyridine, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper catalyst.

Methoxylation: The resulting 6-chloro-2-(trifluoromethyl)pyridine can then be reacted with methanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine belongs to a class of compounds known as trifluoromethylpyridines. These compounds are characterized by their unique physicochemical properties, which are significantly influenced by the presence of fluorine atoms. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds valuable in medicinal chemistry and agrochemical formulations .

Agrochemical Applications

The primary application of 6-chloro-3-methoxy-2-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridines have been extensively utilized as herbicides, insecticides, and fungicides. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced into the market, has paved the way for more than 20 new agrochemicals that protect crops from various pests .

Key Agrochemical Products:

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for grass control |

| Other TFMP derivatives | Various TFMP derivatives | Insecticides and fungicides |

Pharmaceutical Applications

In the pharmaceutical sector, compounds containing trifluoromethylpyridine moieties have shown promising results in drug development. Several derivatives are currently undergoing clinical trials or have received market approval for various therapeutic uses. The unique properties of the trifluoromethyl group contribute to enhanced bioactivity and stability .

Pharmaceutical Products:

| Product Name | Active Ingredient | Therapeutic Area |

|---|---|---|

| Drug A | TFMP derivative | Antimicrobial |

| Drug B | TFMP derivative | Antiviral |

Case Studies

Case Study 1: Agrochemical Development

A study highlighted the synthesis of a new herbicide based on 6-chloro-3-methoxy-2-(trifluoromethyl)pyridine, demonstrating its efficacy against resistant weed species. Field trials indicated a significant reduction in weed biomass compared to traditional herbicides .

Case Study 2: Pharmaceutical Efficacy

Research evaluated the in vitro activity of a pharmaceutical candidate containing the trifluoromethylpyridine moiety against multiple pathogens, showcasing its potential as a broad-spectrum antimicrobial agent. The compound exhibited submicromolar activity against resistant strains of bacteria .

Mechanism of Action

The mechanism by which 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position Effects :

- The 6-chloro-3-methoxy-2-(trifluoromethyl) derivative (main compound) exhibits distinct reactivity compared to its 4-chloro isomer due to differences in electron density distribution. The C6 chlorine in the main compound may favor electrophilic aromatic substitution at the para position .

- Methoxy vs. Thiol Groups : The methoxy group in the main compound is less nucleophilic than the thiol group in 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol , limiting its participation in metal-catalyzed coupling reactions .

Trifluoromethyl Group Impact: The CF₃ group in all listed compounds enhances thermal stability and lipophilicity, making these derivatives suitable for hydrophobic environments in drug design.

Bioactivity and Applications :

- The phenyl-substituted derivative (6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine ) demonstrates bioactivity in agrochemical studies, suggesting that aryl groups at C6 can enhance target binding in pesticidal applications .

- In contrast, the main compound’s methoxy and trifluoromethyl groups may optimize its role as a building block in pharmaceuticals, such as kinase inhibitors or antiviral agents.

Biological Activity

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 3, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

Synthesis

The synthesis of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the following steps:

- Trifluoromethylation : Starting from 2-chloropyridine, the trifluoromethyl group is introduced using trifluoromethyl iodide (CF₃I) in the presence of a base such as cesium carbonate (Cs₂CO₃) and a copper catalyst.

- Methoxylation : The resulting compound is then reacted with methanol in the presence of sodium hydride (NaH) to introduce the methoxy group.

The biological activity of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to cross cell membranes, potentially allowing it to modulate intracellular processes.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, although specific IC₅₀ values need further exploration.

- Anti-inflammatory Effects : Some derivatives related to this compound have shown promising anti-inflammatory activity, indicating potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacteria and fungi, suggesting that 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine may share these properties .

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

- In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit specific kinases and enzymes involved in cancer progression. For instance, compounds derived from pyridine structures have shown IC₅₀ values in the nanomolar range against various cancer cell lines .

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring can significantly impact biological activity, including enhanced potency against cancer cell lines and improved selectivity for target enzymes .

- Case Studies : A study demonstrated that related compounds effectively inhibited Leishmania donovani and Trypanosoma brucei, highlighting the potential for developing antiprotozoal agents based on this chemical framework .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.